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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide provides a detailed comparison of the experimentally determined and

computationally predicted physicochemical properties of 3-(dimethylamino)-4-methylphenol
(CAS No. 119-31-3). Understanding the correlation and deviation between experimental data

and predictive models is crucial for applications in drug discovery, chemical synthesis, and

safety assessment. This document summarizes key properties, outlines the methodologies for

their determination, and visually represents the comparative workflow.

Physicochemical Properties: A Side-by-Side
Comparison
The following table summarizes the available experimental and predicted data for 3-
(dimethylamino)-4-methylphenol. It highlights areas where experimental data is well-

established and where computational predictions currently provide the primary source of

information.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b091108?utm_src=pdf-interest
https://www.benchchem.com/product/b091108?utm_src=pdf-body
https://www.benchchem.com/product/b091108?utm_src=pdf-body
https://www.benchchem.com/product/b091108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Experimental
Value

Predicted
Value

Data Source
(Experimental)

Data Source
(Predicted)

Physical State

Red liquid with a

phenolic odor.[1]

[2] See Note 1

-
CAMEO

Chemicals
-

Melting Point
72 - 72.5 °C. See

Note 1

Data not

available

CAS Common

Chemistry
-

Boiling Point
Data not

available

Data not

available
- -

Molecular Weight 151.21 g/mol 151.21 g/mol
Santa Cruz

Biotechnology[3]
PubChem[1]

Aqueous Acidity

(pKa)

Data not

available. Reacts

as a weak

organic acid,

similar to other

phenols.[1][2]

Data not

available
- -

Octanol-Water

Partition

Coefficient (logP)

Data not

available
2.1 -

PubChem

(XLogP3)

Note 1: There is a discrepancy in the reported physical state of this compound. While some

sources describe it as a red liquid, CAS Common Chemistry provides a melting point of 72-72.5

°C, which would classify it as a solid at standard temperature and pressure. This may indicate a

low-melting solid or potential impurities affecting its state.

Methodologies and Protocols
Understanding the origin of the data is as important as the values themselves. Below are

detailed descriptions of the standard experimental and computational methods used to

determine the properties listed above.

Experimental Protocols
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Melting Point Determination (Capillary Method):

Principle: This method determines the temperature at which a substance transitions from

solid to liquid.

Procedure: A small, powdered sample of the solid compound is packed into a thin-walled

capillary tube. The tube is attached to a thermometer and placed in a calibrated heating

apparatus (e.g., a Thiele tube or a digital melting point apparatus). The temperature is

slowly increased, and the range from which the substance first begins to melt until it

becomes completely liquid is recorded as the melting point range.

Boiling Point Determination (Micro Method):

Principle: The boiling point is the temperature at which the vapor pressure of a liquid

equals the surrounding atmospheric pressure.[4][5]

Procedure: A small amount of the liquid is placed in a small test tube (ignition tube). A

capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is

gently heated in a liquid bath. As the temperature rises, a steady stream of bubbles

emerges from the capillary tube. The heat is then removed, and the temperature at which

the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling

point.[6]

Aqueous Acidity (pKa) Measurement (Spectrometric Titration):
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Principle: The pKa is determined by measuring the pH-dependent changes in the UV-

Visible absorption spectrum of the compound. The ionized (phenolate) and non-ionized

(phenol) forms of the molecule absorb light at different wavelengths.

Procedure: A series of solutions of the compound are prepared in buffers of known pH.[7]

The UV-Vis spectrum of each solution is recorded. By analyzing the changes in

absorbance at specific wavelengths as a function of pH, the ratio of the ionized to non-

ionized species can be determined, and the pKa can be calculated using the Henderson-

Hasselbalch equation.[7]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method):

Principle: This method directly measures the partitioning of a compound between two

immiscible liquids, typically n-octanol and water, to determine its lipophilicity.[8][9]

Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and

water (pre-saturated with each other). The mixture is shaken vigorously to allow the

compound to reach equilibrium between the two phases. The layers are then separated,

and the concentration of the compound in each phase is determined using an appropriate

analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC). The logP is calculated as the base-10 logarithm of the ratio of

the concentration in the octanol phase to the concentration in the aqueous phase.[10][11]

[12]

Computational Protocols
pKa Prediction:

Principle: Computational pKa prediction for phenols often involves quantum mechanical

calculations or Quantitative Structure-Property Relationship (QSPR) models.

Methodology: Density Functional Theory (DFT) is a common quantum mechanical

approach. It calculates the Gibbs free energy change of the deprotonation reaction in a

simulated aqueous environment using a polarizable continuum model (PCM).[13] The pKa

can then be derived from this energy difference. QSPR models build a statistical

relationship between the pKa and various calculated molecular descriptors (like atomic
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charges) for a training set of known phenols. This model is then used to predict the pKa of

new compounds.

logP Prediction (e.g., XLogP3):

Principle: Fragment-based methods like XLogP3 predict the logP value by dissecting the

molecule into its constituent atoms or functional groups.

Methodology: The overall logP is calculated by summing the known lipophilic contributions

of each atom or fragment and then applying correction factors for intramolecular effects

(e.g., electronic interactions, steric hindrance). These contributions and correction factors

are derived from a statistical analysis of a large database of experimentally determined

logP values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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